molecular formula C7H6BrFO B061991 4-Bromo-2-fluorobenzyl alcohol CAS No. 188582-62-9

4-Bromo-2-fluorobenzyl alcohol

Cat. No.: B061991
CAS No.: 188582-62-9
M. Wt: 205.02 g/mol
InChI Key: BWBJZMQPVBWEJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl alcohol is an organic compound with the chemical formula C7H6BrFO. It is characterized by the presence of both bromine and fluorine atoms attached to a benzyl alcohol structure. This compound is often used as a building block in organic synthesis due to its unique reactivity and functional groups .

Scientific Research Applications

4-Bromo-2-fluorobenzyl alcohol is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluorobenzyl alcohol involves the reduction of 4-bromo-2-fluorobenzoic acid. The process typically includes the following steps :

    Reduction with Borane: 4-Bromo-2-fluorobenzoic acid is dissolved in tetrahydrofuran (THF) and reacted with borane (BH3) at 0°C. The mixture is then stirred at 85°C overnight.

    Quenching and Purification: The reaction is quenched with methanol and hydrochloric acid, followed by extraction with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-5-fluorobenzyl alcohol: Similar structure but with different positioning of the bromine and fluorine atoms.

    4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a fluorine atom

Uniqueness

4-Bromo-2-fluorobenzyl alcohol is unique due to the simultaneous presence of bromine and fluorine atoms on the benzyl alcohol structure. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBJZMQPVBWEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370088
Record name 4-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188582-62-9
Record name 4-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-Bromo-2-fluoro benzaldehyde (15 g, 79.36 mmol) in MeOH (100 mL) at −5° C. to 0° C. was added NaBH4 (6.0 g, 158.73 mmol) in equal portions and stirred at RT for 1 h until the starting material was completely consumed, as evidenced by TLC analysis. The reaction mixture was then diluted with ice cold water (100 mL) and concentrated under reduced pressure. The residue obtained on concentration was extracted with EtOAc (2×200 mL) and separated. The combined EtOAc layers were washed with brine solution (50 mL), dried over anhydrous NaSO4, filtered and concentrated to afford (4-bromo-2-fluorophenyl)methanol (30 g, 99% (from 2 batches))] as colorless oil (TLC solvent system: 30% EtOAc in PE; Rf: 0.3).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorobenzyl alcohol
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4-Bromo-2-fluorobenzyl alcohol
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4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 4
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 5
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluorobenzyl alcohol

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